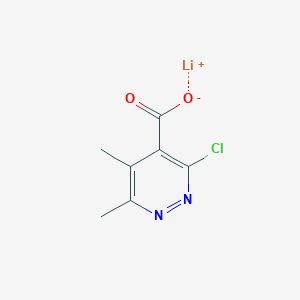

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a chemical compound with the molecular formula C7H6ClLiN2O2 This compound is notable for its unique structure, which includes a lithium ion coordinated to a pyridazine ring substituted with chlorine and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate typically involves the reaction of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the carboxylic acid to its lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methyl groups on the pyridazine ring can be oxidized to form corresponding alcohols or ketones, while reduction reactions can lead to the formation of alkanes.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyridazines, while oxidation reactions can produce pyridazine ketones or alcohols.

Aplicaciones Científicas De Investigación

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s lithium ion component is of interest in studies related to mood disorders and neurological research.

Industry: It can be used in the production of advanced materials, such as lithium-ion batteries, due to its lithium content.

Mecanismo De Acción

The mechanism by which Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate exerts its effects is not fully understood. it is believed that the lithium ion plays a crucial role in modulating various biochemical pathways. Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in mood regulation and other cellular processes. Additionally, the pyridazine ring may interact with specific molecular targets, contributing to the compound’s overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Lithium Carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion component but lacks the pyridazine ring.

3-Chloro-5,6-dimethylpyridazine: This compound is similar in structure but does not contain the lithium ion, making it less versatile in certain applications.

Lithium Orotate: Another lithium salt used in psychiatric treatments, it differs in its organic component, which is orotic acid instead of pyridazine.

Uniqueness

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate is unique due to its combination of a lithium ion with a substituted pyridazine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Actividad Biológica

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This section explores its structure, synthesis, and biological implications based on available research.

Structural Characteristics

The compound consists of a lithium cation associated with the anionic form of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid. The unique structural features include:

- Pyridazine Ring : This heterocyclic structure is known for its reactivity and ability to interact with various biological targets.

- Chloro and Dimethyl Substituents : These groups enhance the compound's reactivity and may influence its pharmacological properties.

The molecular formula for this compound is C8H8ClLiN2O2.

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Pyridazine Core : This step includes the chlorination and alkylation processes that introduce the chloro and dimethyl groups.

- Lithiation : The final step involves the introduction of lithium to form the lithium salt.

This method allows for efficient production and functionalization of the compound for further biological studies.

Research suggests that compounds with similar structures often interact with various enzymes and receptors in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound might also modulate receptor activity, leading to changes in cellular responses.

Case Studies

Though direct case studies on this compound are scarce, research on related compounds provides valuable insights into its potential applications:

- Anticancer Research : A study on pyridazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting similar potential for this compound.

- Neuroprotective Effects : Lithium salts are known for their neuroprotective properties in mood disorders, indicating that this compound could also exhibit similar benefits due to the presence of lithium.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-5-methylpyridazine-4-carboxylic Acid | Chloro group and a single methyl group | Less sterically hindered |

| 3-Chloro-6-methylpyridazine-4-carboxylic Acid | Chlorine at position three with a methyl at six | Different electronic properties |

| 5,6-Dimethylpyridazine-4-carboxylic Acid | No chlorine but two methyl groups | More stable under certain conditions |

The combination of both chloro and dimethyl groups in this compound enhances its reactivity compared to its analogs.

Propiedades

IUPAC Name |

lithium;3-chloro-5,6-dimethylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.Li/c1-3-4(2)9-10-6(8)5(3)7(11)12;/h1-2H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWHMIULEHSVLP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=NC(=C1C(=O)[O-])Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.